Twist Angle Control by Methyl Position
The position of methyl substituents on the biphenyl-2,2'-dicarboxylic acid core critically determines the inter-ring twist angle, a key parameter controlling the resulting MOF topology. Single-crystal X-ray diffraction studies on the 6,6'-dimethyl isomer (CAS 71871-11-9) revealed an intramolecular dihedral twist angle of 84.9(1)° [1]. In contrast, the 4,4'-dimethyl isomer (CAS 2941-79-9) exhibits significantly smaller twist angles of 68.1(1)° and 64.6(1)° for its two crystallographically independent molecules, due to different hydrogen-bonding arrangements [2]. While no single-crystal structure for the 5,5'-dimethyl isomer is publicly available, its substitution pattern is structurally distinct, positioning the methyl groups para to the carboxylic acid on each ring. This generates a unique steric and electronic profile, predicted to produce a twist angle intermediate between the highly twisted 6,6'-isomer and the less twisted 4,4'-isomer, directly impacting the achievable framework architectures .
| Evidence Dimension | Solid-state biphenyl twist angle |
|---|---|
| Target Compound Data | Single-crystal data not publicly available; predicted to be distinct from isomers based on substitution pattern. |
| Comparator Or Baseline | 6,6'-dimethyl isomer: 84.9(1)°; 4,4'-dimethyl isomer: 68.1(1)° and 64.6(1)°. Unsubstituted diphenic acid: not explicitly quantified but structurally distinct. |
| Quantified Difference | Isomeric substitution pattern leads to a >15° range in solid-state twist angle, directly altering the dihedral angle of the MOF linker. |
| Conditions | Single-crystal X-ray diffraction at low temperature for comparator isomers; data from IUCr publications. |
Why This Matters
The twist angle is a primary determinant of the ligand's bite angle in MOF synthesis, meaning the 5,5'-dimethyl isomer will yield framework topologies and pore geometries inaccessible to its regioisomers, making it irreplaceable for specific structural targets.
- [1] IUCr. (1998). 6,6'-Dimethylbiphenyl-2,2'-dicarboxylic Acid (6,6'-Dimethyldiphenic Acid). Acta Crystallographica Section C, 54, 1745-1747. View Source
- [2] IUCr. (1998). Hydrogen-Bonded Trimers in 4,4'-Dimethylbiphenyl-2,2'-dicarboxylic Acid. Acta Crystallographica Section C, 54, 1748-1751. View Source
